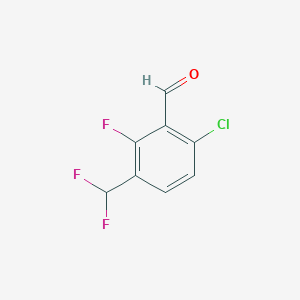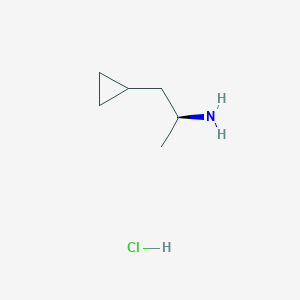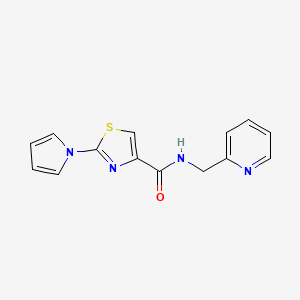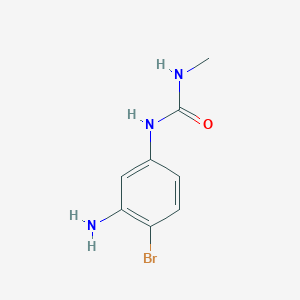
6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(difluoromethyl)-2-fluorobenzaldehyde, also known as CF3-PhCHO-Cl, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Synthesis and Chemical Transformations
Research on halogenated benzaldehydes demonstrates their utility in synthesizing various organic compounds. For example, the base-catalyzed cyclocondensation of dihalobenzaldehydes with ethyl cyanoacetate and thiourea in the presence of potassium carbonate yields dihydro-2-thiouracil derivatives. These compounds exhibit resistance to atmospheric oxidation and can be further processed into various chemical structures through dehydrogenation and oxidation processes (Al-Omar et al., 2010).
Material Science Applications
In material science, fluorinated benzaldehydes have been explored for synthesizing microporous materials. One study involved reacting monoaldehyde compounds with melamine to produce hyper-cross-linked microporous polyaminal networks. These materials demonstrated increased specific surface areas and enhanced CO2 adsorption capacities, showcasing the potential for environmental applications (Li, Zhang, & Wang, 2016).
Biological Activity
Although the request specifically excludes drug-related information, it's worth noting that structurally similar compounds have been investigated for their biological activities, highlighting the broader research interest in halogenated benzaldehydes.
Environmental Treatment
One study focused on treating wastewater containing 2-Chloro-6-fluorobenzaldehyde, demonstrating the potential environmental applications of managing waste from chemical syntheses. The use of XDA-1 macroporous resin for adsorbing aromatic fluoride compounds resulted in significant COD removal, showcasing a method for treating high-concentration wastewater from chemical manufacturing processes (Xiaohong & Hangzhou Ltd., 2009).
作用機序
Target of Action
Many bioactive aromatic compounds, like indole derivatives, bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to ion channels to receptor proteins.
Mode of Action
The compound might interact with its targets by forming covalent or non-covalent bonds, leading to changes in the target’s function . For example, it might inhibit an enzyme’s activity or modulate a receptor’s signaling.
Biochemical Pathways
The affected pathways would depend on the compound’s targets. For instance, if the compound targets an enzyme in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors like the compound’s solubility, stability, and molecular size can affect how well it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a disease pathway, it could potentially alleviate disease symptoms .
Action Environment
Environmental factors like temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
6-chloro-3-(difluoromethyl)-2-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSCDTPTZNGUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)F)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2970231.png)
![N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2970232.png)


![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970236.png)
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2970237.png)
![1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970239.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)


![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)
![1-[2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-phenylpiperazine](/img/structure/B2970249.png)
